Iron ditelluride
Description
Contextualization within Advanced Materials Science
Iron ditelluride (FeTe₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its diverse and tunable physical properties. arxiv.org These materials are at the forefront of advanced materials science, with potential applications spanning spintronics, catalysis, energy storage, and optoelectronics. arxiv.org Unlike many TMDs that exhibit layered structures with weak van der Waals forces between layers, this compound primarily crystallizes in a more covalently bonded, three-dimensional marcasite-type structure. researchgate.netnih.gov This structural characteristic makes the synthesis of monolayer FeTe₂ less straightforward than for its van der Waals-bonded counterparts. researchgate.netnih.gov
The unique properties of iron telluride have made it a subject of intense study in various fields. researchgate.net Its semiconducting nature, coupled with intriguing magnetic properties, positions it as a promising candidate for next-generation electronic and data storage devices. arxiv.orgacs.org Furthermore, its potential as a thermoelectric material and a catalyst for electrochemical reactions highlights its versatility and importance in the ongoing quest for new and efficient energy technologies. sciengine.commdpi.com The exploration of metal tellurides, in general, is a burgeoning field, as these materials often exhibit high electrical conductivity, making them suitable for various electrochemical applications. nih.govrsc.org
Historical Trajectories of this compound Investigations
The study of this compound dates back to the early 20th century, with one of the first syntheses and observations of transition-metal dichalcogenide crystals, including FeTe₂, reported in 1938. nih.gov For a considerable period, orthorhombic marcasite (B74401) FeTe₂ was primarily investigated for its thermoelectric properties. arxiv.org Early research focused on understanding its fundamental crystal structure and physical characteristics. Frohbergite, the naturally occurring mineral form of this compound, was first identified in 1947. wikipedia.org
Historically, the synthesis of FeTe₂ has been achieved through various methods, including solid-state reactions, chemical vapor transport, and hydrothermal synthesis. acs.orgmdpi.com Depending on the synthesis conditions, such as temperature and pressure, this compound can form in either the more common orthorhombic marcasite structure or a cubic pyrite-type crystal structure. nih.govmdpi.com The marcasite phase is typically formed under ambient conditions, while the pyrite (B73398) phase requires high-temperature and high-pressure synthesis techniques. nih.gov
Contemporary Research Paradigms and Scholarly Significance of FeTe₂
In recent years, research on this compound has experienced a renaissance, driven by the discovery of novel properties and potential applications. A significant paradigm shift has been the exploration of FeTe₂ in its two-dimensional (2D) form. Theoretical predictions have suggested that monolayer FeTe₂ could exhibit intrinsic metallic behavior and even room-temperature ferromagnetism, a property that would be highly valuable for spintronic applications. arxiv.orgacs.org These predictions have spurred efforts to synthesize and characterize ultrathin FeTe₂ crystals. researchgate.netnih.gov
The contemporary scholarly significance of FeTe₂ is multifaceted. It is considered a promising material for:
Spintronics: The potential for half-metallicity and high-temperature ferromagnetism in 2D FeTe₂ makes it a compelling candidate for developing spin-based electronics. acs.orgbilkent.edu.tr
Catalysis: FeTe₂ has been identified as an efficient and durable catalyst for the nitrogen reduction reaction (NRR), a critical process for sustainable ammonia (B1221849) synthesis. sciengine.comfh-swf.de Its abundant, low-coordinate iron sites on the surface are believed to be key to its catalytic activity. sciengine.comfh-swf.de
Energy Storage: this compound is being investigated as an anode material for sodium-ion batteries (NIBs). rsc.orgacs.org Its ability to undergo a conversion reaction with sodium ions allows for high theoretical storage capacities. acs.org Composites of FeTe₂ with carbon-based materials have shown improved performance and cycling stability. rsc.orgacs.org
Thermoelectrics: While a historical area of interest, the thermoelectric properties of FeTe₂ continue to be explored. mdpi.com It exhibits a relatively large Seebeck coefficient, and its thermoelectric performance can be enhanced through doping or by incorporating it as a second phase in other thermoelectric materials. mdpi.com
The ongoing research into this compound underscores its potential to contribute to significant advancements in various technological fields.
Interactive Data Tables
Crystal Structure of this compound
| Property | Value | Source |
| Crystal System | Orthorhombic (marcasite type) | researchgate.netnih.govmdpi.com |
| Space Group | Pnnm | researchgate.netnih.gov |
| Other Possible Crystal Structures | Pyrite (cubic, high pressure/temp) | nih.govmdpi.com |
| Bonding | Predominantly covalent | researchgate.netnih.gov |
Magnetic Properties of this compound
| Property | Description | Source |
| Bulk Material | Nonmagnetic ground state, but can exhibit antiferromagnetic coupling and multiple magnetic phase transitions at low temperatures. arxiv.org | arxiv.org |
| Monolayer (Theoretical) | Predicted to be a half-metal with potential room-temperature ferromagnetism. arxiv.orgacs.orgbilkent.edu.tr | arxiv.orgacs.orgbilkent.edu.tr |
| Magnetic Anisotropy | Significant magnetic anisotropy has been observed. arxiv.org | arxiv.org |
Thermoelectric Properties of this compound
| Property | Observation | Source |
| Seebeck Coefficient | Larger than related compounds like NiTe₂ and CoTe₂. mdpi.com | mdpi.com |
| ZT Value Enhancement | The introduction of 1% FeTe₂ into Ge₀.₉Sb₀.₁Te resulted in a maximum ZT value of 2.1 at 723 K. mdpi.com | mdpi.com |
| Doping Effects | Thermoelectric properties can be optimized through doping. mdpi.com | mdpi.com |
Performance in Energy Storage and Catalysis
| Application | Metric | Value | Source |
| Sodium-Ion Battery Anode | |||
| Initial Discharge Capacity (FeTe₂-rGO hybrid) | 493 mAh g⁻¹ | acs.org | |
| Capacity after 80 cycles (FeTe₂-rGO hybrid) | 293 mAh g⁻¹ | acs.org | |
| Capacity after 1000 cycles (FeTe₂/CNFs) | 221.3 mA h g⁻¹ at 1 A g⁻¹ | rsc.org | |
| Nitrogen Reduction Reaction Catalyst | |||
| NH₃ Yield (FeTe₂/RGO) | 39.2 µg h⁻¹ mg⁻¹ | sciengine.comfh-swf.de | |
| Faradaic Efficiency (FeTe₂/RGO) | 18.1% | sciengine.comfh-swf.de |
Structure
2D Structure
Properties
IUPAC Name |
bis(tellanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGCZOQLAKUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314301 | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
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Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12023-03-9 | |
| Record name | Iron telluride (FeTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12023-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iron telluride (FeTe2) | |
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| Record name | Iron telluride (FeTe2) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthesis Methodologies for Iron Ditelluride
Chemical Vapor Deposition (CVD) Approaches for FeTe₂ Architectures
Chemical Vapor Deposition (CVD) has emerged as a powerful and versatile technique for the synthesis of high-quality, crystalline FeTe₂ directly on a substrate. acs.org This method allows for precise control over the thickness, size, and morphology of the resulting material by tuning parameters such as precursor choice, temperature, and carrier gas flow.
The synthesis of monolayer and ultrathin FeTe₂ is challenging because its crystal structure, typically the orthorhombic marcasite (B74401) phase, has dominantly covalent bonding without the van der Waals gaps that facilitate easy exfoliation or layer-by-layer growth in other TMDCs. acs.orgresearchgate.netosti.govnih.gov Despite this, CVD processes have been successfully developed to produce ultrathin crystals with thicknesses ranging from ~400 nm down to a single monolayer. acs.orgnih.gov
In a typical atmospheric pressure CVD (APCVD) process, solid precursors such as iron(II) chloride (FeCl₂) and tellurium (Te) powder are used. acs.orgiphy.ac.cn FeCl₂ is often preferred over pure iron due to its significantly higher vapor pressure at lower temperatures. acs.org The precursors are heated in a furnace, and a carrier gas, such as an Argon/Hydrogen mixture, transports the vaporized species downstream to a substrate (e.g., SiO₂/Si or mica) where the reaction and deposition occur. iphy.ac.cnarxiv.org By carefully controlling the growth temperature, ultrathin FeTe₂ nanoplates with either layered tetragonal or non-layered hexagonal phases can be selectively synthesized. arxiv.org
CVD methods allow for the controlled growth of various FeTe₂ nanostructures, including nanocrystallites and nanoplates with diverse morphologies. researchgate.net The resulting crystals often exhibit oblong nanoplate shapes with rounded edges, or triangular and square morphologies depending on the crystalline phase. acs.orgarxiv.org The lateral dimensions of these structures can range from under 100 nm to several micrometers. acs.orgresearchgate.net
A significant advancement in this area is the use of salt-assisted atmospheric pressure chemical vapor deposition (SAPCVD). figshare.comacs.org This technique has been shown to produce FeTe₂ nanocrystals with lateral dimensions as large as 150 µm and thicknesses around 10 nm. figshare.comacs.org The crystal growth in SAPCVD follows a nonclassical pathway where nanoparticles fuse to form iso-oriented structures that subsequently grow into large, thin single-crystalline layers. figshare.com This method can yield crystals up to 100 times larger than those from conventional CVD processes. figshare.com
| CVD Method | Precursors | Growth Temperature | Resulting Architecture |
| APCVD | Iron(II) chloride, Tellurium powder | 630 - 740 °C iphy.ac.cn | Monolayers, ultrathin films, tetragonal or hexagonal nanoplates acs.orgiphy.ac.cn |
| SAPCVD | Not specified | Not specified | Micron-sized (up to 150 µm) nanocrystals with ~10 nm thickness figshare.comacs.org |
Monolayer and Ultrathin Film Synthesis via CVD of FeTe2
Solution-Based and Hydrothermal Synthesis Techniques for FeTe₂ Nanostructures
Solution-based chemical methods offer alternative routes to synthesize FeTe₂ nanostructures, often at lower temperatures compared to CVD. These techniques, including hot-injection and hydrothermal methods, provide good control over the size and shape of the resulting nanocrystals.
The hot-injection technique is a colloidal synthesis method used to produce highly crystalline FeTe₂ nanocrystals. rsc.orgresearchgate.net This approach involves the rapid injection of a precursor solution into a hot solvent containing the other reactant, which induces quick nucleation and subsequent controlled growth of nanocrystals. rsc.org
In a typical synthesis, an iron precursor like iron(II) bromide is dissolved in a solvent, and a separate tellurium precursor is prepared by complexing elemental tellurium with a surfactant like oleylamine. rsc.org The tellurium solution is then swiftly injected into the hot iron precursor solution at temperatures ranging from 200 °C to 340 °C. rsc.org Surfactants such as 1,2-hexanediol (B41856) can be used to improve the yield and control the nucleation and growth process. rsc.org This method produces FeTe₂ nanocrystals with the orthorhombic marcasite crystal structure and irregular shapes. rsc.org Another phosphine-free solvothermal approach involves injecting a preformed Te precursor into a solution containing an OLA–Fe precursor at 200 °C, which can lead to the self-assembly of nanoparticles into tree-like nanoarchitectures. iphy.ac.cn
Hydrothermal synthesis is another effective low-temperature solution-based method for producing FeTe₂ nanostructures. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.
Marcasite FeTe₂ nanorods have been successfully prepared via hydrothermal routes in an alkaline aqueous solution at temperatures between 120°C and 170°C. researchgate.net The use of iron (II) complexes as the iron source has been shown to be effective in reducing the formation of byproducts. researchgate.net This method yields orthorhombic FeTe₂ nanorods. researchgate.net Other research has also demonstrated the synthesis of ferromagnetic FeTe₂ nanocrystallites and 25 nm diameter spherical nanoparticles using hydrothermal methods. acs.org
| Solution Method | Iron Precursor | Tellurium Source | Key Reagents/Solvents | Temperature | Resulting Nanostructure |
| Hot-Injection | Iron(II) bromide rsc.org | Elemental Tellurium rsc.org | Oleylamine, 1,2-hexanediol rsc.org | 200 - 340 °C rsc.org | Irregular-shaped nanocrystals rsc.org |
| Hydrothermal | Iron (II) complexes researchgate.net | Not specified | Alkaline aqueous solution (e.g., KOH) iphy.ac.cnresearchgate.net | 120 - 170 °C researchgate.net | Nanorods, spherical nanoparticles acs.orgresearchgate.net |
Hot-Injection Colloidal Methods for FeTe2 Nanocrystals
High-Pressure and Solid-State Reaction Synthesis of Iron Ditelluride Phases
High-pressure and solid-state reaction methods are typically employed to synthesize bulk, polycrystalline FeTe₂ and to access crystal phases that are not stable under ambient conditions. acs.orgmdpi.com
High-temperature and high-pressure techniques are notably used to form the cubic pyrite-type crystal structure of FeTe₂, in contrast to the more common orthorhombic marcasite phase obtained through other methods. acs.orgmdpi.com These syntheses require specialized and costly equipment to achieve the necessary conditions. mdpi.com
The high-temperature solid-state reaction method is a more conventional approach for producing bulk samples. mdpi.comarxiv.org This technique involves mixing stoichiometric amounts of the constituent elements, such as high-purity iron and tellurium powders, pressing them into pellets, and sealing them in an evacuated quartz tube. arxiv.org The sealed ampoule is then heated in a furnace for an extended period. A two-step sintering process can be used, with reaction temperatures around 550°C, to synthesize single-phase FeTe₂ compounds. mdpi.comarxiv.org This method allows for the production of multiple samples simultaneously and is advantageous for systematic studies on the material's properties. mdpi.com
| Method | Starting Materials | Temperature | Pressure | Resulting Phase/Form |
| High-Pressure Synthesis | Elemental Powders | High | High | Cubic pyrite (B73398) structure acs.orgmdpi.com |
| Solid-State Reaction | Iron, Tellurium powders | ~550 °C arxiv.org | Low (in evacuated tube) | Orthorhombic marcasite, polycrystalline bulk mdpi.comarxiv.org |
Mechanochemical Synthesis Routes for FeTe2 and Related Iron Telluride Phases
Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy from high-energy ball milling to induce chemical reactions and phase transformations in precursor powders. mdpi.com This method has proven to be a straightforward and effective route for producing various metal chalcogenides, including iron tellurides, by avoiding the need for solvents and high temperatures associated with conventional methods. mdpi.comrsc.org
The process typically involves milling elemental iron and tellurium powders in a sealed vial, often under an inert atmosphere to prevent oxidation. advanceseng.comresearchgate.net The repeated fracturing and welding of the powder particles during milling leads to the formation of nanocrystalline materials. mdpi.com Research has shown that the formation of iron telluride phases via mechanochemistry is not always direct. For instance, in the synthesis of FeTe, this compound (FeTe2) often forms as an intermediate product. researchgate.net The initial reaction between iron and tellurium powders can yield FeTe2, which then reacts with the remaining iron upon further milling or subsequent annealing to form the desired FeTe phase. researchgate.net
Mechanochemical methods have also led to the discovery and synthesis of novel iron telluride phases. A notable example is the iron-rich telluride, Fe5Te4, which was successfully prepared as a nanocrystalline material using ball milling techniques. advanceseng.comresearchgate.net This phase was synthesized from elemental iron and tellurium powders with molar compositions near a 1.25:1 ratio (Fe:Te). researchgate.net The ability to bypass the constraints of traditional synthesis methods highlights the significant potential of mechanochemistry in exploring new material phases. rsc.org
The typical apparatus for this synthesis is a high-energy ball mill, with milling performed in steel mills. advanceseng.com The process parameters, such as milling duration and the stoichiometry of the precursors, are critical in determining the final product phase. rsc.orgresearchgate.net
Influence of Synthesis Parameters on FeTe2 Crystallographic Phases and Stoichiometry
The crystallographic phase and stoichiometry of this compound are highly sensitive to the synthesis conditions. FeTe2 is known to crystallize in two primary forms: the orthorhombic marcasite (Pnnm) structure and the cubic pyrite structure. nih.govmdpi.com The marcasite phase is the more common form obtained under ambient pressure conditions, while the pyrite phase typically requires high-temperature and high-pressure synthesis techniques. nih.govmdpi.com
Several key parameters influence the final structure and composition of the synthesized FeTe2:
Temperature: The synthesis temperature plays a crucial role. For instance, in solid-state reactions, single-phase FeTe2 compounds can be synthesized at a sintering temperature of 823 K. mdpi.com Variations in temperature can lead to the formation of different phases or the presence of impurities. mdpi.comnih.gov In chemical vapor deposition (CVD), the temperature of the precursors is carefully controlled to achieve the desired reaction. researchgate.net
Pressure: High pressure is a determining factor in forming the cubic pyrite phase of FeTe2. nih.govmdpi.com While the marcasite structure forms at ambient pressure, elevated pressures favor the pyrite crystal structure. This is analogous to other material systems where pressure influences the resulting crystalline phase. mdpi.com
Precursor Stoichiometry: The initial ratio of iron to tellurium is critical for obtaining phase-pure FeTe2. The marcasite (ε-phase) structure has a reported homogeneity range with a tellurium content of 66.1 to 67.4 atomic percent. nih.govresearchgate.net Deviations from the ideal 1:2 (Fe:Te) ratio can lead to the formation of other iron telluride phases or leave unreacted precursors. researchgate.netaip.org For example, starting with an Fe:Te ratio of 1.25:1 leads to the formation of Fe5Te4 instead of FeTe2. researchgate.net In thin-film growth, precise control over Te stoichiometry is essential for observing properties like superconductivity. aip.org
Holding/Milling Time: In both solid-state reactions and mechanochemical synthesis, the duration of the process is a significant variable. In solid-state synthesis, extending the holding time at a specific temperature can affect the material's properties, though single-phase FeTe2 can be obtained within a holding time of 10 to 60 minutes at 823 K. mdpi.com In mechanochemical synthesis, the milling time determines the extent of the reaction and the resulting phase. For example, in the synthesis of cobalt tellurides, different phases were observed to form and transition as the milling time increased, a principle that also applies to the iron telluride system. rsc.org
The interplay of these parameters allows for the targeted synthesis of FeTe2 with specific crystallographic and stoichiometric properties.
| Parameter | Influence on FeTe2 Synthesis | Resulting Phase/Stoichiometry | Citation |
| Temperature | Affects phase formation and stability. | Orthorhombic marcasite phase is common at ambient conditions; specific temperatures (e.g., 823 K) are used for single-phase synthesis in solid-state reactions. | nih.govmdpi.com |
| Pressure | Determines the crystal structure. | High pressure and high temperature favor the formation of the cubic pyrite phase. | nih.govmdpi.com |
| Precursor Ratio | Controls the stoichiometry and final compound. | A 1:2 (Fe:Te) ratio is required for FeTe2. The marcasite phase exists in a homogeneity range of 66.1-67.4 at% Te. Other ratios produce different phases (e.g., Fe5Te4). | researchgate.netnih.govresearchgate.net |
| Holding/Milling Time | Influences reaction completion and phase purity. | Adequate time is needed to form a single phase. For solid-state reactions, 10-60 min at 823 K can yield single-phase FeTe2. For mechanosynthesis, time dictates phase evolution. | rsc.orgmdpi.com |
Crystallographic and Structural Investigations of Iron Ditelluride
Marcasite (B74401) Phase of FeTe2 (Pnnm Space Group)
Under ambient conditions, FeTe2 typically crystallizes in the orthorhombic marcasite phase, which belongs to the Pnnm space group (No. 58). acs.orgmdpi.com This phase is the most commonly observed crystal structure for iron ditelluride. acs.orgresearchgate.net
Orthorhombic Crystal Structure Elucidation
The marcasite structure of FeTe2 possesses an orthorhombic unit cell. acs.orgnih.gov In this configuration, each iron (Fe) atom is octahedrally coordinated by six tellurium (Te) atoms, forming FeTe6 octahedra. materialsproject.orgmaterialsproject.org Conversely, each tellurium atom is coordinated to three iron atoms. mdpi.commaterialsproject.org These FeTe6 octahedra share both corners and edges. materialsproject.org
The lattice parameters for the orthorhombic marcasite phase have been determined through X-ray diffraction studies. Reported values vary slightly across different studies, which can be attributed to different synthesis methods and experimental conditions.
| a (Å) | b (Å) | c (Å) | Source |
|---|---|---|---|
| 3.87 | 5.24 | 6.24 | materialsproject.org |
| 5.262(2) | 6.2608(2) | 3.871(2) | nih.gov |
| 3.75 | 5.4 | 6.1 | arxiv.org |
| ~0.53 nm | ~0.63 nm | ~0.39 nm | mdpi.comresearchgate.net |
The arrangement of atoms within the Pnnm space group results in specific bond lengths and angles. For instance, there are two shorter Fe-Te bonds at approximately 2.55 Å and four longer ones at about 2.56 Å. materialsproject.org The corner-sharing octahedra exhibit a tilt angle of 56°. materialsproject.org
Analysis of Covalent Bonding and the Absence of Van der Waals Gaps in Marcasite FeTe2
A defining feature of the marcasite phase of FeTe2 is the nature of its chemical bonding. The bonding within the crystal structure is predominantly covalent. acs.orgarxiv.org This strong covalent bonding extends throughout the three-dimensional network.
Crucially, unlike many other transition metal dichalcogenides that exhibit layered structures with van der Waals (vdW) gaps between layers, the marcasite phase of FeTe2 lacks these gaps. acs.orgresearchgate.netosti.gov The absence of vdW bonds means the structure is a fully bonded three-dimensional network, which has implications for its mechanical and electronic properties, including making the synthesis of monolayer FeTe2 less straightforward than for vdW-bonded materials. acs.orgnih.govresearchgate.net
Pyrite (B73398) Phase of FeTe2
In addition to the common marcasite phase, this compound can also adopt a cubic pyrite-type crystal structure. acs.orgmdpi.com The formation of the pyrite phase is typically achieved under high-temperature and high-pressure synthesis conditions. acs.orgmdpi.com In contrast, the marcasite phase forms under ambient conditions. acs.org Theoretical calculations comparing the total energy of the two phases suggest that the marcasite structure is more stable at ambient pressure. arxiv.org
Crystal Morphology and Orientational Growth Studies in FeTe2 Nanostructures
The synthesis of FeTe2 nanostructures has revealed a variety of morphologies. Chemical vapor deposition (CVD) methods have been used to grow ultrathin FeTe2 nanocrystals directly on substrates. acs.org The resulting nanocrystals can range in lateral dimensions from less than 100 nm to over a micrometer. acs.org
Commonly observed morphologies include oblong nanoplates with rounded edges. acs.orgresearchgate.net Other shapes such as regular hexagons, half hexagons, and triangles have also been reported for layered hexagonal phase FeTe2 (h-FeTe2) grown via APCVD. nih.gov Studies on FeTe2 nanorods synthesized via hydrothermal methods have also been documented. acs.org
Investigations into the growth of these nanostructures have shown that they can exhibit preferential orientation. For example, X-ray diffraction patterns of deposited nanocrystals have indicated a preferential orientation along the (010) plane. acs.org The self-assembly of FeTe2 nanoparticles into tree-like nanoarchitectures has also been achieved, driven by magnetic interactions between the nanoparticles. iphy.ac.cniphy.ac.cn
Structural Characterization Techniques in FeTe2 Research
A variety of analytical techniques are employed to investigate the crystal structure and phase purity of this compound.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement
X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of FeTe2. acs.orgarxiv.orgicm.edu.pl XRD patterns are used to identify the crystalline phase present in a sample, distinguishing between the marcasite, pyrite, or other phases. acs.orgmdpi.com By comparing the experimental diffraction pattern to standard diffraction data, the phase can be confirmed. nih.gov
Furthermore, XRD data is crucial for the precise determination of lattice parameters. nih.govresearchgate.net Rietveld refinement of the XRD data allows for the refinement of the lattice constants (a, b, and c for the orthorhombic marcasite phase). osti.govwpmucdn.com For instance, a study on ultrathin FeTe2 crystals indexed all diffraction peaks to the orthorhombic Pnnm space group and calculated the lattice parameters from the XRD pattern. nih.gov The relative intensities of the diffraction peaks can also provide information about the preferential orientation of crystallites in a sample. acs.org
| 2θ (°) | Miller Indices (hkl) | Source |
|---|---|---|
| 22.05 | (110) | acs.orgresearchgate.net |
| 27.11 | (011) | acs.orgresearchgate.net |
| 28.49 | (020) | acs.orgresearchgate.net |
| 34.01 | (200) | acs.orgresearchgate.net |
| 44.00 | (211) | acs.orgresearchgate.net |
| 44.98 | (220) | acs.orgresearchgate.net |
| 58.92 | (040) | acs.orgresearchgate.net |
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis of FeTe₂
Electron microscopy is an indispensable tool for investigating the morphology and microstructure of this compound (FeTe₂) at the nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information regarding the surface features and internal structure of FeTe₂ materials, respectively. thermofisher.com
Scanning Electron Microscopy (SEM)
SEM is primarily used to analyze the surface topography and morphology of FeTe₂. nrel.gov In this technique, a focused beam of electrons scans the sample's surface, and the resulting signals—mainly secondary and backscattered electrons—are used to create images. nrel.gov These images reveal details about the size, shape, and arrangement of FeTe₂ particles or grains.
Energy-dispersive X-ray spectroscopy (EDS), a technique often coupled with SEM, confirms the elemental composition of the observed structures, ensuring the presence and stoichiometry of iron and tellurium. acs.org
Transmission Electron Microscopy (TEM)
While SEM provides surface information, TEM is employed to investigate the internal microstructure of FeTe₂. thermofisher.com For TEM analysis, the sample must be thin enough to be electron-transparent. thermofisher.com The transmitted electrons form an image that reveals details about crystallinity, lattice defects, and the size and distribution of nanoparticles. nih.gov
TEM studies of FeTe₂ nanoparticles have shown them to be homogeneously supported on substrates like reduced graphene oxide (RGO), with typical particle sizes around 18 nm. sciengine.com High-Resolution TEM (HRTEM) allows for the direct visualization of crystal lattice fringes. In FeTe₂, lattice spacings of 0.28 nm and 0.27 nm have been observed, corresponding to the (111) and (120) crystal planes of the orthorhombic phase, respectively. sciengine.com
Furthermore, Selected Area Electron Diffraction (SAED), a TEM technique, produces diffraction patterns that can be indexed to specific crystal structures, confirming the crystalline phase of the material. sciengine.com SAED patterns taken from FeTe₂ nanoparticles have revealed bright rings corresponding to the (111), (120), and (211) planes, which is consistent with X-ray diffraction (XRD) analysis. sciengine.com In other studies, TEM analysis of nanocrystalline FeTe₂ synthesized via a chemical route confirmed the formation of orthorhombic phase nanoparticles with diameters around 20 nm. researchgate.net
| Technique | Sample Type | Key Findings | Reference |
|---|---|---|---|
| SEM | Ultrathin Nanocrystals (CVD) | Oblong/rectangular nanoplates with rounded edges; lateral dimensions from <100 nm to >1 µm. | acs.org |
| SEM | Bulk (Solid-State Reaction) | Three-dimensional network structure with unevenly distributed pores. | mdpi.com |
| TEM | Nanoparticles on RGO | Homogeneous distribution of ~18 nm nanoparticles. | sciengine.com |
| HRTEM | Nanoparticles on RGO | Observed lattice spacings of 0.28 nm (111 plane) and 0.27 nm (120 plane). | sciengine.com |
| SAED | Nanoparticles on RGO | Diffraction rings indexed to (111), (120), and (211) planes of orthorhombic FeTe₂. | sciengine.com |
| TEM | Nanocrystalline Powder | Orthorhombic phase nanoparticles with a diameter of ~20 nm. | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Thickness Determination of FeTe₂ Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface topography. spectraresearch.com It is particularly valuable for characterizing thin films and nanocrystals, providing precise measurements of features like height, thickness, and surface roughness at the nanometer and sub-nanometer levels. nih.gov
In the study of FeTe₂, AFM is critical for determining the thickness of ultrathin films and 2D nanocrystals, a parameter that significantly influences their electronic and magnetic properties. acs.org For FeTe₂ synthesized by methods like chemical vapor deposition (CVD), AFM analysis has revealed a range of crystal thicknesses, from several hundred nanometers down to a single monolayer. acs.orgresearchgate.net The thickness of the thinnest FeTe₂ nanocrystals has been measured to be approximately 400 picometers, which is on the order of the material's lattice parameter. acs.org
AFM is also used to measure the lateral dimensions of these nanostructures. acs.org For example, oblong nanoplates have been found to have lateral dimensions ranging from less than 100 nm to over a micrometer, while their thickness can be as low as 10-33% of their largest lateral dimension. acs.org In studies focusing on phase-controllable growth, AFM has been used to measure the thickness of tetragonal and hexagonal FeTe nanoplates, with minimum thicknesses of 3.6 nm and 2.8 nm, respectively. arxiv.org
| Sample Type | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Ultrathin Nanocrystals | Thickness | Range of thicknesses from ~400 nm down to a monolayer (~400 pm). | acs.orgresearchgate.net |
| Ultrathin Nanocrystals | Lateral vs. Vertical Dimensions | Height ranged from 10-33% of the largest lateral dimension for larger particles; 0.5-3% for the smallest particles. | acs.org |
| Tetragonal FeTe Nanoplates | Thickness | Minimum thickness measured at 3.6 nm. | arxiv.org |
| Hexagonal FeTe Nanoplates | Thickness | Minimum thickness measured at 2.8 nm. | arxiv.org |
| Thin Films | Surface Topography | Provides 3D surface images revealing morphology changes with preparation temperature. | researchgate.net |
Electronic Structure and Transport Phenomena in Iron Ditelluride
Theoretical Frameworks for Electronic Characterization of FeTe₂
The theoretical investigation of FeTe₂'s electronic properties relies heavily on sophisticated computational methods to accurately model electron interactions and relativistic effects.
First-Principles Density Functional Theory (DFT) Calculations for FeTe₂ Electronic States
First-principles calculations based on Density Functional Theory (DFT) are a fundamental tool for investigating the electronic and magnetic states of FeTe₂. bilkent.edu.trarxiv.org These calculations often employ the Vienna Ab initio Simulation Package (VASP). bilkent.edu.tr To model the complex interactions within the material, various levels of approximation for the exchange-correlation functional are used. scispace.com
Commonly applied semilocal functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often using the Perdew-Burke-Ernzerhof (PBE) functional. arxiv.orgscispace.com To account for the localized nature of the Fe 3d electrons and strong on-site Coulomb interactions, the DFT+U method is frequently adopted, where a Hubbard U term is added to the calculation. arxiv.orgscispace.comarxiv.org This approach is crucial for accurately describing systems where standard DFT might fail to predict the correct magnetic ground state or electronic band gap. scispace.com For instance, in studying marcasite (B74401) FeTe₂, the PBE functional is applied to describe the non-uniformity of localized 3d electrons, and the DFT+U method is used to incorporate the on-site Coulomb interactions. arxiv.orgarxiv.org
Application of Hybrid Functionals and Spin-Orbit Coupling Effects in FeTe₂
For a more accurate description of the electronic structure, particularly for predicting band gaps and magnetic properties, hybrid DFT calculations are employed. bilkent.edu.trscispace.com The Heyd-Scuseria-Ernzerhof (HSE06) functional, which mixes a portion of exact Hartree-Fock exchange with the PBE functional, has proven effective in studying FeTe₂ monolayers. bilkent.edu.trscispace.com Results from hybrid functionals are often considered more reliable and closer to experimental values compared to standard GGA, especially for systems with strong electron correlation. researchgate.net
Spin-orbit coupling (SOC) is another critical effect that must be considered, especially due to the presence of the heavy tellurium atom. bilkent.edu.tracs.org Including SOC in calculations can lead to significant changes in the electronic structure, such as lifting the degeneracy of certain bands and influencing magnetic anisotropy. bilkent.edu.trnih.gov For FeTe₂, the inclusion of SOC has been shown to cause a band gap increase of over 100 meV. acs.org The combination of hybrid functionals and SOC provides a powerful framework for revealing the nuanced electronic and magnetic properties of FeTe₂ systems. bilkent.edu.tracs.org
Semiconductor Characteristics and Band Gap Analyses in FeTe₂
Bulk iron ditelluride in the marcasite phase is consistently characterized as a semiconductor. mdpi.comarxiv.orgresearchgate.netresearchgate.net However, the precise nature and value of its band gap have been subject to some variation across different experimental and theoretical studies. arxiv.orgresearchgate.net Electrical transport measurements have suggested a band gap in the range of 0.35–0.67 eV. researchgate.net
Theoretical calculations provide further insight. DFT calculations predicted a band gap of 0.08 eV for the orthorhombic Pnnm structure. materialsproject.org More advanced studies combining DFT+U with scanning tunneling spectroscopy (STS) on single crystals have identified a small indirect energy gap. arxiv.org These STS measurements revealed an energy gap of approximately 140 meV at 4.2 K, which narrowed slightly to 95 meV at 77 K due to thermodynamic effects. arxiv.org The corresponding DFT calculations, incorporating a Hubbard U term (Ueff = 1.2 eV), confirmed an indirect gap of 140 meV. arxiv.org The top of the valence band and the bottom of the conduction band in these calculations are primarily composed of Te-p and Fe-d orbitals, respectively. arxiv.org Epitaxial thin films of FeTe₂ also exhibit typical semiconducting transport properties. acs.org
| Method | Band Gap (eV) | Type | Source |
|---|---|---|---|
| Electrical Transport | 0.35–0.67 | N/A | researchgate.net |
| DFT (Pnnm) | 0.08 | N/A | materialsproject.org |
| STS (4.2 K) | 0.140 | N/A | arxiv.org |
| STS (77 K) | 0.095 | N/A | arxiv.org |
| DFT+U (Ueff=1.2 eV) | 0.140 | Indirect | arxiv.org |
Metallic and Half-Metallic Behaviors in FeTe₂ Monolayers
The electronic character of FeTe₂ undergoes a dramatic transformation when thinned down to a monolayer, becoming a subject of intense theoretical debate. acs.org While bulk FeTe₂ is a semiconductor, studies on its monolayer counterpart have yielded conflicting predictions, with some suggesting it is semiconducting and others pointing to metallic or half-metallic behavior. acs.org
Several theoretical studies have predicted that the FeTe₂ monolayer is a half-metal. bilkent.edu.traps.org An analysis using hybrid (HSE) and DFT+U functionals concluded that the lowest-energy H-phase structure of monolayer FeTe₂ is a half-metal with an integer magnetic moment of 2μB per formula unit. bilkent.edu.trscispace.com This half-metallicity, where one spin channel is metallic while the other is semiconducting, is predicted to be robust, prevailing even under compressive and tensile strains. bilkent.edu.trresearchgate.netaps.org One study using PBE+U calculations reported a band gap of 0.53 eV in the minority spin channel. rsc.org This intrinsic half-metallic ferromagnetic nature makes monolayer FeTe₂ a promising candidate for spintronics applications. bilkent.edu.trrsc.org
In contrast, other first-principles studies have found monolayer FeTe₂ to be semiconducting, with calculated band gaps of 0.87 eV and 0.35 eV. acs.org Still other reports suggest a purely metallic character. acs.orgrsc.org These discrepancies highlight the sensitivity of the electronic properties to the theoretical methods employed, particularly the choice of functional and the treatment of electron correlation. bilkent.edu.trscispace.com
Charge Carrier Dynamics and Transport Mechanisms in FeTe₂ Systems
The transport properties of FeTe₂ are governed by its charge carrier dynamics, which have been investigated through both theoretical calculations and experimental measurements. In epitaxial FeTe₂ thin films, holes have been identified as the majority charge carriers. acs.org The material can exhibit bipolar characteristics, meaning it can demonstrate conduction via both positive (holes) and negative (electrons) charge carriers under different conditions. mdpi.com
Theoretical calculations based on the Boltzmann transport equation have been used to estimate carrier concentrations and relaxation times for the marcasite (m) phase. arxiv.org For m-FeTe₂, the hole and electron concentrations at 300 K and 600 K were calculated for specific thermopower values. acs.orgarxiv.org These calculations also yielded relaxation times (τ), which are a measure of the average time between scattering events for charge carriers. acs.orgarxiv.org Experimentally, in layered hexagonal FeTe₂ (h-FeTe₂) nanocrystals, the electrical transport is dominated by a variable range hopping (VRH) mechanism, which is often associated with structural disorder. researchgate.netnih.gov
| Temperature (K) | Carrier Type | Concentration (cm⁻³) | Relaxation Time (s) | Source |
|---|---|---|---|---|
| 300 | Hole | 9.2 x 10¹⁹ | 2.3 x 10⁻¹⁴ | acs.orgarxiv.org |
| 600 | Electron | 1.4 x 10²¹ | 3.1 x 10⁻¹⁴ | acs.orgarxiv.org |
Influence of Dimensionality on the Electronic Properties of FeTe₂
Dimensionality plays a crucial role in dictating the electronic and magnetic properties of this compound. scispace.comresearchgate.net The transition from a three-dimensional bulk crystal to a two-dimensional monolayer induces significant changes. scispace.com As established, bulk marcasite FeTe₂ is a nonmagnetic semiconductor. arxiv.orgmaterialsproject.org However, this behavior changes dramatically at the nanoscale.
First-principles calculations reveal that while the bulk material is nonmagnetic, the surfaces of an FeTe₂ crystal can exhibit spontaneous spin polarization, with Fe atoms on the surface forming localized magnetic moments. arxiv.orgarxiv.org This suggests that the reduction in dimensionality and the breaking of crystal symmetry at the surface are sufficient to induce magnetism. arxiv.org
The effect is even more pronounced in isolated monolayers. Theoretical predictions indicate that a single layer of FeTe₂ transitions to a half-metallic state. bilkent.edu.traps.org This half-metallicity is also predicted to persist in bilayers but disappears in thicker multilayers, highlighting a critical thickness at which the electronic properties revert toward the bulk semiconducting nature. bilkent.edu.trresearchgate.netaps.org This confinement of electrons into two dimensions is anticipated to lead to interesting dimensionality effects in the magnetic states, making FeTe₂ a versatile platform for exploring dimensionally-controlled electronic phenomena. scispace.com
Advanced Spectroscopic Characterization of Iron Ditelluride
Raman Spectroscopy for Vibrational Modes and Lattice Dynamics of FeTe₂
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material, which are intrinsically linked to its crystal structure and lattice dynamics.
The orthorhombic marcasite (B74401) structure of FeTe₂ gives rise to distinct Raman-active vibrational modes. Experimental studies on bulk and nanocrystalline FeTe₂ have identified two primary modes. researchgate.netresearchgate.net The A₁g mode is associated with the in-phase motion of Fe-Te bonds, while the B₁g mode corresponds to the antiphase vibration of Te-Te dumbbells within the crystal lattice. researchgate.netresearchgate.net
In room-temperature measurements of FeTe₂ nanocrystals, the A₁g mode, which involves a mixed Te-Te stretching and Fe-Te motion, is typically observed around 151-154 cm⁻¹. researchgate.netresearchgate.net The B₁g mode, stemming from Te-Te vibrations, appears at lower wavenumbers, generally in the range of 137-140 cm⁻¹. researchgate.net Some studies on bulk crystals have also reported peaks at 119 cm⁻¹ and 137 cm⁻¹, both attributed to the B₁g mode. researchgate.netresearchgate.net The relative intensity of these peaks can provide insights into the stoichiometry and crystal quality of the FeTe₂ sample. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description of Atomic Motion |
|---|---|---|
| A₁g | ~151-154 | In-phase mixed Te-Te stretching related to mutual Fe-Te motion. researchgate.netresearchgate.net |
| B₁g | ~137-141 | Antiphase vibration of Te-Te dumbbells. researchgate.net |
| B₁g | ~119 | Antiphase vibration of Te-Te dumbbells (observed in some bulk crystals). researchgate.net |
As the dimensions of FeTe₂ crystals are reduced to the nanoscale, quantum confinement and surface effects can induce shifts in the Raman peak positions and changes in their relative intensities. In studies of ultrathin FeTe₂ nanoplates synthesized via chemical vapor deposition, variations in Raman spectra have been observed as a function of crystal size and morphology. researchgate.netresearchgate.net
For instance, in rounded nanoplates with a lateral size of approximately 1 micrometer, both the A₁g and B₁g mode frequencies show a slight increase compared to bulk crystals. researchgate.net In contrast, larger, elongated nanocrystals exhibit a small decrease in the A₁g frequency and a slight increase in the B₁g frequency. researchgate.net Furthermore, the intensity of the A₁g mode, related to Fe-Te motion, has been observed to diminish near the edges of nanocrystals, suggesting that the crystal corners may be predominantly terminated by tellurium atoms. researchgate.net These size- and shape-dependent shifts highlight the sensitivity of the lattice dynamics to the physical dimensions of the material.
Analysis of Fe-Te and Te-Te Vibrational Modes in FeTe2
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis of FeTe₂ Surfaces
X-ray photoelectron spectroscopy is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. mccrone.comwikipedia.org For FeTe₂, XPS is crucial for verifying stoichiometry and understanding the electronic state of the iron and tellurium atoms.
Analysis of FeTe₂ nanocrystals confirms the presence of both iron and tellurium, with energy-dispersive X-ray spectroscopy (EDS), a related technique, showing an atomic ratio close to the expected 1:2 for FeTe₂. acs.org In XPS analysis, the binding energies of the core-level electrons (e.g., Fe 2p and Te 3d) are measured. In related iron-tellurium compounds, shifts in these binding energies have been used to indicate hole doping effects induced by surface adsorbates like oxygen. mdpi.com
A key aspect of the XPS analysis of iron compounds is determining the oxidation state of iron. Iron can exist in several oxidation states (e.g., Fe⁰, Fe²⁺, Fe³⁺), each with a characteristic XPS signature. mccrone.com In the marcasite structure of FeTe₂, iron is expected to be in a formal +2 oxidation state (Fe²⁺). Crucially, theoretical and experimental data for analogous marcasite compounds like pyrite (B73398) (FeS₂) indicate that the Fe²⁺ ion is in a low-spin electronic configuration. thermofisher.com Unlike high-spin Fe²⁺ or Fe³⁺ compounds (e.g., iron oxides), which exhibit complex multiplet splitting and strong satellite peaks in their Fe 2p spectra, low-spin Fe²⁺ compounds are characterized by the absence of these features. thermofisher.com Therefore, the XPS spectrum of pure, unoxidized FeTe₂ is expected to show relatively simple Fe 2p peaks without prominent satellite structures, providing a clear fingerprint for its chemical state.
Scanning Tunneling Spectroscopy (STS) for Local Electronic Density of States Mapping in FeTe₂
Scanning tunneling spectroscopy is a powerful technique derived from scanning tunneling microscopy (STM) that maps the local density of electronic states (LDOS) of a surface with atomic resolution. researchgate.net By measuring the differential tunneling conductance (dI/dV) as a function of the bias voltage between the STM tip and the sample, STS provides a direct probe of the filled and empty electronic states near the Fermi level.
STS has been employed to investigate the fundamental electronic properties of marcasite-structured FeTe₂. researchgate.net Such studies are critical for understanding its magnetic ground state, which has been a subject of theoretical investigation. researchgate.netscispace.com Theoretical calculations based on density functional theory (DFT) have predicted that monolayer FeTe₂ could be a half-metal, a material that is metallic for one spin direction and semiconducting for the other. scispace.com STS is the ideal experimental technique to verify such predictions by directly measuring the spin-polarized LDOS. In studies of related iron chalcogenides, such as FeTe₀.₅₅Se₀.₄₅, STS has been instrumental in visualizing the electronic states within superconducting vortex cores. researchgate.net These applications demonstrate the capability of STS to resolve complex, spatially varying electronic phenomena on the surface of FeTe₂ and related materials.
Photoluminescence Spectroscopy for Optoelectronic Properties of FeTe₂ Thin Films
Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic structure and optoelectronic properties of semiconductor materials. It involves exciting a material with photons and analyzing the light emitted as electrons relax from excited states to lower energy states.
The study of the photoluminescence of FeTe₂ thin films is a relatively recent development. researchgate.netresearchgate.net In pioneering work, PL spectroscopy was used for the first time to characterize FeTe₂ thin films grown on glass substrates. researchgate.netacs.org The observed PL spectrum from these films exhibits a distinct emission peak in the near-infrared region. researchgate.net Specifically, the spectrum shows a prominent, broad emission centered at approximately 1.48 eV (corresponding to a wavelength of around 838 nm) at room temperature. researchgate.net This luminescence is attributed to the radiative recombination of charge carriers across the material's band gap. The presence of a clear PL signal confirms the semiconducting nature of the FeTe₂ thin films and opens avenues for exploring their potential in optoelectronic applications. researchgate.net
| Property | Observed Value | Reference |
|---|---|---|
| Peak Emission Energy | ~1.48 eV | researchgate.net |
| Peak Emission Wavelength | ~838 nm | researchgate.net |
Referenced Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Iron Ditelluride | FeTe₂ |
| Iron Telluride | FeTe |
| Iron(II) Sulfide (Pyrite) | FeS₂ |
| Iron Telluride Selenide | FeTe₁₋ₓSeₓ |
Magnetic Phenomena and Spin Physics in Iron Ditelluride
Origin and Nature of Magnetic Ground States in FeTe2
The magnetic ground state of iron ditelluride is a subject of ongoing investigation, with theoretical and experimental studies revealing a surprising dichotomy between its bulk and surface properties.
Theoretical Models for Competition Between Crystal Field Splitting and Coulomb Repulsion in FeTe2 Magnetism
The magnetic properties of FeTe2 are fundamentally governed by a delicate competition between two key quantum mechanical effects: crystal field (CF) splitting and Coulomb repulsion (U) of the localized 3d electrons of the iron atoms. arxiv.orgarxiv.orgarxiv.orgresearchgate.net In the marcasite (B74401) crystal structure of FeTe2, each iron atom is surrounded by six tellurium atoms in a distorted octahedral arrangement. arxiv.orgresearchgate.net This environment lifts the degeneracy of the five d orbitals, splitting them into lower-energy t2g and higher-energy eg sets. arxiv.orgresearchgate.net
Theoretical models, primarily based on density functional theory (DFT) calculations, propose a criterion to determine the spin configuration of the Fe atoms based on the relative strengths of CF splitting (Δ) and Coulomb repulsion. arxiv.orgresearchgate.net
Large Crystal Field Splitting (Δ > U): If the energy separation between the t2g and eg orbitals is significant, it becomes energetically favorable for the electrons to pair up in the lower-energy t2g orbitals, despite the Coulombic repulsion between them. arxiv.orgresearchgate.net This leads to a low-spin state (S=0) and a non-magnetic (NM) ground state. arxiv.org DFT calculations suggest that in bulk FeTe2, the crystal field splitting prevails over the Coulomb repulsion, resulting in the quenching of localized magnetic moments on the iron atoms. arxiv.orgarxiv.org The estimated CF splitting in bulk FeTe2 is approximately 1.5 eV. arxiv.org
Small Crystal Field Splitting (Δ < U): Conversely, if the Coulomb repulsion energy is larger than the crystal field splitting, electrons will occupy the higher-energy eg orbitals to avoid pairing, leading to a high-spin state and the formation of localized magnetic moments, as dictated by Hund's rules. arxiv.orgresearchgate.net
This competition provides a framework for understanding the emergence of magnetism in different FeTe2 systems. For instance, structural distortions or the presence of surfaces can alter the local crystal field environment, tipping the balance in favor of Coulomb repulsion and inducing a magnetic state. arxiv.org
Differentiation Between Non-Magnetic Bulk and Magnetic Surface States in FeTe2
A key finding from both theoretical calculations and experimental observations is the stark contrast between the magnetic properties of bulk FeTe2 and its surfaces. arxiv.orgarxiv.orgresearchgate.net
Bulk FeTe2: First-principles calculations and experimental data from high-quality single crystals confirm that the ground state of bulk marcasite FeTe2 is non-magnetic and semiconducting with a small indirect energy gap. arxiv.orgarxiv.orgmaterialsproject.org The calculated total magnetic moment for the unit cell in its ground state is 0.000 μB. materialsproject.org This non-magnetic nature is a direct consequence of the crystal field splitting being strong enough to overcome the on-site Coulomb repulsion, leading to a low-spin electronic configuration for the Fe atoms. arxiv.orgarxiv.org
Surface FeTe2: In contrast to the bulk, the surfaces of FeTe2 are predicted to be spin-polarized and exhibit magnetic ordering. arxiv.orgarxiv.orgresearchgate.net The termination of the crystal lattice at the surface alters the coordination and symmetry of the surface Fe atoms, which in turn can reduce the crystal field splitting. researchgate.net This allows the Coulomb repulsion to dominate, leading to the formation of localized magnetic moments on the surface iron atoms. arxiv.orgarxiv.org These surface magnetic moments are then thought to order antiferromagnetically due to superexchange interactions mediated by the tellurium atoms. arxiv.org This surface magnetism is believed to be the origin of the anomalous magnetic behaviors observed in some low-temperature experiments on FeTe2 samples, which were previously a source of debate. arxiv.orgarxiv.orgresearchgate.net
Ferromagnetism and Antiferromagnetism in this compound Systems
This compound systems exhibit both ferromagnetic (FM) and antiferromagnetic (AFM) behaviors, depending on the dimensionality and specific atomic arrangement.
Antiferromagnetism: In bulk FeTe2, while the ground state is non-magnetic, the surfaces are predicted to exhibit two-dimensional antiferromagnetic (AFM) order. arxiv.orgarxiv.org DFT calculations indicate that AFM structures have the lowest energy for both Te-terminated and Fe-terminated surfaces. arxiv.org Experimentally, some studies on bulk FeTe2 crystals have observed transitions from a paramagnetic to an antiferromagnetic state at low temperatures (around 85 K), which could be related to these surface effects or the presence of excess iron. researchgate.net In the broader family of iron tellurides, such as Fe1+xTe, bicollinear antiferromagnetic order is a well-established ground state. nih.gov The inclusion of small amounts of sulfur in Fe1+xTe1−ySy can lead to an incommensurate antiferromagnetic ground state. acs.org
Ferromagnetism: Theoretical studies predict that a monolayer of FeTe2 can exhibit robust ferromagnetism. acs.orgacs.org This is a significant finding, as two-dimensional materials with intrinsic long-range ferromagnetic order are highly sought after for spintronic applications. acs.org DFT calculations suggest that a symmetry-breaking phase in 2D FeTe2 is not only stable but also possesses a ferromagnetic ground state with a predicted Curie temperature (Tc) that could surpass room temperature (around 423 K). acs.org The origin of this ferromagnetism is attributed to a combination of short-range superexchange and long-range oscillatory exchange interactions mediated by itinerant electrons. acs.org Furthermore, the monolayer is predicted to be a half-metal, meaning it is metallic for one spin direction and insulating for the other, a highly desirable property for spintronic devices. acs.orgbilkent.edu.trbilkent.edu.trscispace.com
Magnetic Anisotropy Studies in FeTe2
Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of an applied magnetic field, is a crucial parameter for the development of magnetic memory and spintronic devices. In FeTe2, magnetic anisotropy has been observed experimentally and investigated theoretically. arxiv.orgresearchgate.net
Experimental measurements on bulk FeTe2 single crystals have revealed discernible magnetic anisotropy. arxiv.org Studies have shown different magnetic transition temperatures for in-plane and out-of-plane magnetic field orientations, indicating anisotropic behavior. researchgate.net
Theoretical calculations based on DFT have also predicted notable magnetic anisotropy energies (MAEs) for the magnetic Fe atoms on the surfaces of FeTe2. arxiv.orgresearchgate.net For monolayer FeTe2, the magnetocrystalline anisotropy arising from spin-orbit coupling is predicted to be strong enough to counteract thermal fluctuations and stabilize a ferromagnetic state. acs.org Some calculations suggest that monolayer FeTe2 has an in-plane easy magnetization direction. acs.org In a predicted symmetry-breaking phase of 2D FeTe2, strong relativistic effects on the tellurium ions are proposed to induce a giant out-of-plane exchange anisotropy, contributing to the robust ferromagnetism. acs.org
Manipulating Surface Magnetic Order in Iron Telluride Thin Films
The ability to control and manipulate the magnetic order at the surface of thin films is a key goal in the field of spintronics. For iron telluride, particularly the related compound Fe1+xTe, studies have demonstrated the manipulation of surface magnetic order. By using techniques like spin-polarized scanning tunneling microscopy (SP-STM), it is possible to both image and modify the surface magnetic structure. nih.gov
The magnetic phase diagram of iron telluride is highly sensitive to the concentration of excess iron (x). nih.gov At low excess iron concentrations, a bicolinear antiferromagnetic order is observed. nih.gov By manipulating the surface Fe atoms, researchers can effectively alter the local stoichiometry and, consequently, the magnetic ordering at the surface. nih.gov This provides a pathway to locally write and erase magnetic domains.
Furthermore, interfacing FeTe thin films with other materials, such as topological insulators or other magnetic materials, has been shown to induce or modify the magnetic and electronic properties at the interface. mpg.deaip.org For example, growing FeTe on certain substrates can lead to the emergence of superconductivity, and the magnetic properties of neighboring layers can play a role in this phenomenon. aip.org The growth of FeTe films with varying stoichiometry allows for the tuning of magnetic properties, with the potential to form ferromagnetic clusters or achieve non-magnetic states. mpg.de
Theoretical Models for Magnetic Interactions and Spin Configurations in FeTe2
Several theoretical models have been employed to understand the complex magnetic interactions and spin configurations in this compound and related compounds.
Density Functional Theory (DFT): DFT is a powerful first-principles method that has been extensively used to investigate the electronic and magnetic properties of FeTe2. arxiv.orgarxiv.orgacs.orgbilkent.edu.trbilkent.edu.trscispace.com DFT calculations have been instrumental in establishing the non-magnetic nature of bulk FeTe2, the magnetic character of its surfaces, and the prediction of ferromagnetism in its monolayer form. arxiv.orgarxiv.orgacs.org By incorporating the on-site Coulomb repulsion (DFT+U), these models can more accurately describe the competition between crystal field splitting and electron correlation. arxiv.orgbilkent.edu.trbilkent.edu.trscispace.com
Heisenberg Model: The Heisenberg model is a fundamental model in magnetism that describes the exchange interactions between localized spins. For iron-based superconductors, a J1-J2-J3 Heisenberg model is often used to describe the magnetic order. aps.org In this model, J1, J2, and J3 represent the exchange interaction strengths between nearest, next-nearest, and third-nearest neighbor iron atoms, respectively. The double-stripe magnetic order, which has been proposed as the ground state for some iron tellurides, can be captured within this model in the regime where J3 >> J2 >> J1. aps.org
Ising Model: The 2D Ising model has been used to describe the complex magnetic ordering in two-dimensional materials. bilkent.edu.tr For monolayer FeTe2, the Ising model, in conjunction with mean-field theory, has been used to estimate the Curie temperature. acs.org
Superexchange and Itinerant Electron Models: The magnetic interactions in FeTe2 are understood to arise from a combination of mechanisms. Superexchange, where the interaction between iron atoms is mediated by the intervening tellurium atoms, is a key mechanism, particularly for the antiferromagnetic ordering at the surfaces. arxiv.orgacs.org In the case of ferromagnetic monolayer FeTe2, theoretical models suggest that the exchange interactions consist of both short-range superexchange and long-range oscillatory exchanges mediated by itinerant electrons. acs.org
These theoretical frameworks provide a crucial foundation for interpreting experimental results and predicting new magnetic phenomena in this compound systems.
Defect Engineering and Chemical Modification of Iron Ditelluride
Role of Intrinsic Point Defects and Impurities in FeTe₂ Properties
Intrinsic point defects, such as vacancies and interstitials, along with impurities, can significantly influence the properties of FeTe₂. The magnetic properties of iron chalcogenides are known to be highly sensitive to the presence of defects. researchgate.net For instance, excess iron in the interlayer sites of Fe₁₊dTe can act as a magnetic impurity, leading to an increase in magnetization and a broadening of the antiferromagnetic transition. researchgate.net In sintered soft magnetic materials, impurities like carbon, nitrogen, and oxygen, even in minute quantities, can lead to a significant deterioration of magnetic performance over time, a phenomenon known as magnetic aging. gknpm.com This is due to the interaction of these impurities, which can precipitate as carbides and nitrides, with magnetic domain walls, impeding their movement and increasing coercivity. gknpm.com
Doping Strategies for Modulating FeTe₂ Electronic and Magnetic Characteristics
Doping, the intentional introduction of foreign atoms into the crystal lattice, is a powerful technique to manipulate the electronic and magnetic properties of materials. x-mol.net In the case of FeTe₂, various doping strategies have been explored to enhance its performance for different applications.
For thermoelectric applications, doping with elements like Antimony (Sb) has been shown to be effective in optimizing the thermoelectric properties of FeTe₂. researchgate.net The introduction of various scales of defects through doping can scatter phonons of all wavelengths, leading to a reduction in lattice thermal conductivity, which is beneficial for improving the thermoelectric figure of merit (ZT). researchgate.net Similarly, doping with Copper (Cu) has been investigated, with studies showing that Cu-doped FeTe₂ samples prepared at specific temperatures exhibit a purer phase and improved thermoelectric power coefficients at low doping concentrations. researchgate.net
From a magnetic standpoint, doping with transition metals has been a key strategy to induce or enhance ferromagnetism. For example, doping FeTe₂ nanoparticles with Chromium (Cr) has been shown to effectively improve their magnetic properties and morphology. researchgate.net Theoretical studies based on density-functional calculations have investigated the effects of doping FeTe₂ monolayers with Vanadium (V), Manganese (Mn), and Cobalt (Co). researchgate.net These studies predict that V, Mn, and Co-doped FeTe₂ monolayers can become half-metallic with enhanced magnetic moments, making them promising for spintronic applications. researchgate.net The formation energy calculations suggest that Mn doping is the most thermodynamically stable under any growth conditions. researchgate.net
Anion doping has also been explored as a strategy to modulate the properties of materials containing FeTe₂. In a composite material of FeTe₂/CoTe₂@C, the presence of tellurium, with its lower electronegativity, leads to stronger conductivity and dielectric loss, which are beneficial for microwave absorption applications. nih.gov
The following table summarizes the effects of different dopants on the properties of FeTe₂:
| Dopant | Host Material | Preparation Method | Observed/Predicted Effect | Application |
| Antimony (Sb) | FeTe₂ | Solid-state reaction | Optimized thermoelectric properties. researchgate.net | Thermoelectrics |
| Copper (Cu) | FeTe₂ | Solid-state reaction | Purer phase and improved thermoelectric power at low concentrations. researchgate.net | Thermoelectrics |
| Chromium (Cr) | FeTe₂ nanoparticles | Not specified | Enhanced magnetic properties and improved morphology. researchgate.net | Magnetics |
| Vanadium (V) | FeTe₂ monolayer | DFT calculations | Induced half-metallicity and enhanced magnetic moment. researchgate.net | Spintronics |
| Manganese (Mn) | FeTe₂ monolayer | DFT calculations | Most thermodynamically stable dopant, induced half-metallicity and enhanced magnetic moment. researchgate.net | Spintronics |
| Cobalt (Co) | FeTe₂ monolayer | DFT calculations | Induced half-metallicity and enhanced magnetic moment. researchgate.net | Spintronics |
| Tellurium (Te) | FeTe₂/CoTe₂@C | Electrostatic spinning and tellurization | Stronger conductivity and dielectric loss. nih.gov | Microwave Absorption |
Intercalation Studies in Iron Telluride and Related Chalcogenide Systems
Intercalation, the insertion of atoms or molecules into the layered structure of a host material, is a versatile method for tuning the properties of transition metal chalcogenides. ucl.ac.ukresearchgate.net This process can lead to significant changes in the crystal structure, lattice parameters, and consequently, the electronic and magnetic properties of the host material. ucl.ac.uk
The intercalation of transition metals into chalcogenide lattices has been a subject of considerable research. Layered materials like T₂PTe₂ (T = Ti, Zr) have shown selective intercalation of transition metals such as Cadmium (Cd) and Zinc (Zn) at relatively low temperatures. kent.ac.uk This process can induce structural transitions, for example, from a 3R- to a 1T-type stacking sequence. kent.ac.uk
In the context of iron chalcogenides, the intercalation of excess Fe into layered structures can be challenging as it may disrupt the inherent physical properties. researchgate.net However, studies on the molecular beam epitaxy (MBE) growth of early transition metal tellurides (Ti, V, Cr) have shown that for multilayer growth, intercalation of transition metals between the dichalcogenide layers is a common phenomenon. nsf.gov For instance, multilayer growth of VTe₂ can lead to the formation of a V₃Te₄-equivalent compound through self-intercalation. nsf.gov Similarly, ionic liquid gating can be used to induce the self-intercalation of metals in transition metal dichalcogenides, transforming them into three-dimensional transition metal monochalcogenides. researchgate.net
Computational studies using density functional theory (DFT) have systematically examined the incorporation of transition metals (Co, Ni, Cu) into the structure of tetragonal FeS (mackinawite). geoscienceworld.org These studies have shown that incorporated transition metals can either increase or decrease the lattice parameters depending on the metal and its incorporation site (substitutional or interstitial). geoscienceworld.org
Gate-driven ion intercalation is a powerful technique to dynamically control the properties of materials. By applying a gate voltage, ions from an electrolyte can be driven into the crystal lattice of a thin film, leading to a significant modulation of its electronic properties. This technique has been successfully employed in various transition metal dichalcogenides. For example, ionic gating has been used to induce a re-entrant insulator-to-metal transition in bulk single crystals of Molybdenum disulfide (MoS₂) through the intercalation of organic ions. arxiv.org This process leads to strong electron doping and the emergence of a charge-density wave phase. arxiv.org
In the context of iron-based superconductors, ionic gating has been used to tune the Curie temperature (Tc) of Fe₃GeTe₂. aip.org The extreme electron doping induced by ionic gating can drastically modulate the density of states at the Fermi level, thereby altering the magnetic properties. aip.org While specific studies on gate-driven ion intercalation in FeTe₂ films are not extensively reported in the provided context, the principles demonstrated in related systems like MoS₂ and Fe₃GeTe₂ suggest that this would be a viable and potent method for tuning the electronic and magnetic characteristics of FeTe₂. The ability to reversibly control carrier concentration through this technique opens up possibilities for developing novel electronic and spintronic devices based on FeTe₂.
Intercalation of Transition Metals into Chalcogenide Lattices
Computational Approaches to Defect Prediction and Design in FeTe₂
Computational methods, particularly density functional theory (DFT), are indispensable tools for predicting and understanding the effects of defects in materials like FeTe₂. acs.orgnih.gov These approaches allow for the investigation of the structural, electronic, and magnetic properties of materials with various types of defects at the atomic level.
DFT calculations have been used to study the formation energy of point defects, which is crucial for understanding their stability and concentration under different conditions. acs.org For instance, in FeTe₂ monolayers, DFT calculations with a Hubbard U correction have been used to determine that doping is more favorable under Fe-rich conditions and that Mn is the most thermodynamically stable dopant. researchgate.net Such calculations can predict how different dopants will affect the energy bandgap and electron transport properties. researchgate.net
Machine-learned interatomic potentials, trained on DFT data, are emerging as a powerful tool for simulating the properties of defective materials at larger length and time scales. nih.govresearchgate.net These potentials can accurately reproduce the formation energy and complex magnetic structures of point defects, including the reversal and quenching of magnetic moments near the defect core. nih.gov
In the broader context of iron-based materials, DFT has been used to investigate the properties of oxygen vacancies in magnetite (Fe₃O₄) and to understand the electronic structure and defect chemistry of iron perovskites. acs.orguni-stuttgart.de These studies provide insights into how defects can influence phase stability and electronic properties, which are transferable to the study of FeTe₂. The combination of DFT calculations and advanced simulation techniques offers a predictive framework for designing FeTe₂-based materials with tailored properties by controlling their defect chemistry.
High Pressure Investigations of Iron Ditelluride
Pressure-Induced Structural Phase Transitions in FeTe₂
At ambient conditions, iron ditelluride typically crystallizes in the orthorhombic marcasite-type structure with the space group Pnnm. mdpi.comacs.org However, the application of high pressure can induce structural transformations to more stable phases.
Studies have shown that synthetic frohbergite (FeTe₂), which has a marcasite (B74401) structure at room temperature, undergoes a pressure-induced structural phase transition. researchgate.netaip.org This transition occurs at approximately 5.7 GPa, where the marcasite structure transforms into a NiAs-type structure. researchgate.netaip.org This is a common high-pressure behavior for dichalcogenides. researchgate.net The formation of a cubic pyrite (B73398) structure is also possible at high temperatures and high pressures. mdpi.com
In two-dimensional FeTe₂, a pressure-induced lattice collapse of the tetragonal phase has been observed at around 3 GPa. arxiv.org This structural change is associated with a magnetic transition from an antiferromagnetic to a ferromagnetic state. arxiv.orgacs.org In contrast, the ferromagnetic order in two-dimensional hexagonal FeTe₂ is maintained up to 15 GPa. arxiv.orgacs.org
The following table summarizes the pressure-induced structural phase transitions observed in different forms of FeTe₂.
| Initial Structure | Pressure (GPa) | High-Pressure Structure | Reference |
| Marcasite (orthorhombic, Pnnm) | 5.7 | NiAs-type | researchgate.netaip.org |
| Tetragonal (2D) | ~3 | Collapsed Tetragonal | arxiv.org |
| Hexagonal (2D) | up to 15 | No transition observed | arxiv.org |
Electrical Resistivity Studies of FeTe₂ Under High-Pressure Conditions
The electrical resistivity of this compound exhibits significant changes under high pressure, which are often correlated with the observed structural phase transitions.
For synthetic frohbergite (FeTe₂), the structural transition from the marcasite to the NiAs-type structure at 5.7 GPa is accompanied by a discontinuous decrease in electrical resistivity. researchgate.netaip.org Specifically, the resistivity drops by a factor of 0.9 at the transition pressure. researchgate.netaip.org This suggests a change in the electronic band structure associated with the structural rearrangement. At ambient pressure, FeTe₂ is a semiconductor. mdpi.com
In the case of two-dimensional tetragonal FeTe₂, the pressure-induced structural collapse at approximately 3 GPa coincides with a transition from an antiferromagnetic to a ferromagnetic state, which is also reflected in its electrical transport properties. arxiv.orgacs.org
The table below outlines the key findings from high-pressure electrical resistivity studies on FeTe₂.
| FeTe₂ Form | Transition Pressure (GPa) | Change in Electrical Resistivity | Reference |
| Synthetic Frohbergite | 5.7 | Discontinuous decrease by a factor of 0.9 | researchgate.netaip.org |
| 2D Tetragonal | ~3 | Change associated with magnetic transition | arxiv.orgacs.org |
Computational Modeling and Theoretical Predictions for Iron Ditelluride
Quantum Mechanical Simulations for Condensed Matter Systems Incorporating FeTe₂
Quantum mechanical simulations are crucial for understanding the complex electronic and magnetic behaviors in condensed matter systems such as iron ditelluride. These simulations, grounded in the principles of quantum mechanics, model the interactions between electrons and atomic nuclei, providing insights that are often difficult to obtain through experimental means alone.
First-principles density functional theory (DFT) is a widely used method to investigate the properties of FeTe₂. arxiv.org DFT calculations, often employing approximations like the Perdew-Burke-Ernzerhof (PBE) type generalized gradient approximation (GGA), are utilized to describe the non-uniformity of electron density arising from the localized 3d electrons of iron. arxiv.orgarxiv.org To better account for the strong on-site Coulomb interactions (electron-electron repulsion) in the partially filled d-orbitals of iron, the DFT+U method is frequently applied. arxiv.orgarxiv.org The Hubbard U parameter is adjusted in these calculations to align the simulated properties, such as the band gap, with experimental values. arxiv.orgarxiv.org
Simulations have revealed that the ground state of bulk marcasite (B74401) FeTe₂ is nonmagnetic (NM). arxiv.orgarxiv.org This is attributed to the competition between crystal field (CF) splitting, which favors a nonmagnetic state, and the on-site Coulomb repulsion (U), which promotes spin polarization and magnetism. arxiv.org In bulk FeTe₂, the crystal field splitting is dominant. arxiv.org However, these simulations also predict that magnetism can emerge on the crystal surfaces, where the outermost iron atoms experience spontaneous spin polarization. arxiv.org The magnetic atoms on the surface tend to form two-dimensional antiferromagnetic (AFM) structures through superexchange interactions mediated by tellurium atoms. arxiv.org
Monte Carlo simulations are another powerful quantum simulation technique used to study magnetic systems. For iron telluride, Monte Carlo methods have been used to study the three-orbital spin-fermion model, helping to understand its magnetic ordering and phase transitions. aps.org For two-dimensional (2D) FeTe₂, the renormalization group Monte Carlo method has been used to predict the Curie temperature (Tc), which is the temperature above which a material loses its permanent magnetic properties. acs.orgnih.gov
These quantum simulation frameworks are not limited to fundamental properties. They form the basis for more complex device modeling, where electronic structure data from DFT is used to parameterize models for quantum transport simulations, such as those based on non-equilibrium Green's functions (NEGF). ucc.ie This multi-scale approach enables the exploration of the electrical performance of devices based on 2D materials like FeTe₂. ucc.ie
First-Principles Calculations for Predicting Novel FeTe₂ Structures and Electronic Properties
First-principles calculations, primarily based on DFT, are instrumental in predicting the existence and stability of novel crystal structures of FeTe₂ and characterizing their electronic and magnetic properties. These theoretical explorations guide experimental efforts toward synthesizing new materials with desirable characteristics.
Bulk FeTe₂ typically crystallizes in the orthorhombic marcasite structure (Pnnm space group). materialsproject.orgresearchgate.net Theoretical calculations have explored the relative stability of the marcasite phase compared to the pyrite (B73398) structure, finding the marcasite form to be energetically more stable. arxiv.org The calculated structural parameters from these simulations, such as lattice constants and bond lengths, show good agreement with experimental results from X-ray diffraction (XRD). arxiv.orgmaterialsproject.org
A significant area of theoretical prediction has been the exploration of two-dimensional (2D) FeTe₂ monolayers. Although the bulk material is not a van der Waals solid, first-principles studies have concluded that a monolayer form can be energetically stable, as confirmed by calculated phonon-dispersion frequencies. acs.org Theoretical studies have compared different possible coordinations for the 2D structure, finding the hexagonal (H) phase to be more thermodynamically favorable than the trigonal (T) phase. acs.orgbilkent.edu.tr
The predicted electronic and magnetic properties of FeTe₂ vary significantly with its dimensionality and crystal phase.
Bulk Marcasite FeTe₂ : Calculations confirm that bulk marcasite FeTe₂ is a small-gap semiconductor. arxiv.org DFT+U calculations predict an indirect band gap of approximately 0.140 eV (140 meV). arxiv.org The ground state is confirmed to be nonmagnetic. arxiv.org
2D Monolayer FeTe₂ : Theoretical predictions for monolayer FeTe₂ are particularly exciting. Multiple studies predict that the H-phase monolayer is a half-metal, meaning it is metallic for one spin channel and semiconducting for the other. bilkent.edu.trscispace.com This property is highly sought after for spintronic applications. acs.orgscispace.com The half-metallicity is predicted to be robust, prevailing even under applied compressive and tensile strain. bilkent.edu.trscispace.com Furthermore, these calculations predict robust room-temperature ferromagnetism in 2D FeTe₂, with a predicted Curie temperature (Tc) surpassing 423 K. acs.orgnih.gov The total magnetic moment is predicted to be 2.0 µB per formula unit. bilkent.edu.tr
The table below summarizes some of the key properties of different FeTe₂ structures predicted by first-principles calculations.
| Property | Bulk Marcasite FeTe₂ | 2D Monolayer (H-phase) FeTe₂ |
| Magnetic Ordering | Nonmagnetic arxiv.org | Ferromagnetic acs.orgx-mol.net, Half-metal bilkent.edu.trscispace.com |
| Band Gap (eV) | ~0.14 (indirect) arxiv.org | Half-metallic (0 gap for one spin) bilkent.edu.tr |
| Magnetic Moment (µB/f.u.) | 0.00 materialsproject.org | 2.00 bilkent.edu.tr |
| Predicted Curie Temp. (K) | N/A | > 423 acs.orgnih.gov |
| Stability | Stable materialsproject.org | Predicted to be energetically stable acs.org |
These theoretical predictions highlight the tuneability of FeTe₂'s properties by controlling its structure and dimensionality, opening avenues for creating materials with specific electronic and magnetic functionalities.
Topological Indices and Network Analysis of Iron Telluride Architectures
Topological indices are numerical descriptors derived from a molecular graph that characterize the topology of the molecular structure. In materials science, they are used to establish quantitative structure-property relationships (QSPR), where the physicochemical properties of a material can be predicted from its structure. dntb.gov.uaresearchgate.net This approach has been applied to the iron telluride network to understand the interplay between its structural patterns and physical characteristics. dntb.gov.uanih.gov
The iron telluride network is modeled as a graph where atoms are represented by vertices and chemical bonds by edges. researchgate.net From this graph, various topological indices can be calculated. These studies often focus on degree-based indices, which depend on the number of connections (degree) of each vertex. nih.gov
Recent research has computed several topological indices for the 2D iron telluride (FeTe₂) network, including: researchgate.netnih.govresearchgate.net
General Randić Index: A widely used index in chemical graph theory to correlate with properties like boiling point or enthalpy of formation. nih.gov
Zagreb Indices (First and Second): These indices are used to study molecular complexity and branching. nih.gov
Forgotten Index (F-index): This index has been shown to correlate well with the total π-electron energy of molecules. nih.gov
Balaban Index: A distance-based index that is a highly discriminating descriptor of molecular shape. nih.gov
Reverse Topological Indices: These are a class of indices that have been investigated for their correlation with chemical reactivity and molecular topology. researchgate.net
The table below presents some of the calculated topological indices for an m x n sheet of the FeTe₂ network.
| Topological Index | Formula for FeTe₂ Network |
| First Zagreb Index (M₁) | 108mn - 22m - 20n + 6 |
| Second Zagreb Index (M₂) | 216mn - 40m - 42n + 11 |
| Forgotten Index (F) | 540mn - 94m - 92n + 26 |
| General Randić Index (R₁) | 54mn - 13m - 12n + 2 |
Formulas are derived from mathematical analysis of the FeTe₂ network structure as presented in scientific literature. nih.gov
By calculating these indices and using statistical methods like curve fitting, researchers can establish relationships between the network's architecture and its physicochemical properties. dntb.gov.uaresearchgate.net This analysis reveals significant patterns and trends as the network structure grows, providing a deeper understanding of the fundamental factors that influence the material's behavior. dntb.gov.uaresearchgate.net Ultimately, this approach provides a theoretical foundation for predicting the properties of complex network systems and can contribute to the future engineering of materials based on iron telluride. dntb.gov.uanih.gov
Predictive Modeling for FeTe₂ Functionalities in Emerging Technologies
Predictive modeling, based on the results of quantum simulations and first-principles calculations, plays a pivotal role in identifying and optimizing the potential applications of FeTe₂ in emerging technologies. By forecasting its electronic, magnetic, and thermoelectric properties, these models guide the development of next-generation devices.
Spintronics: One of the most promising predicted applications for FeTe₂ is in spintronics, a field that utilizes the spin of electrons in addition to their charge. acs.orgacs.org The prediction of robust, room-temperature ferromagnetism in 2D FeTe₂ monolayers makes it a strong candidate for spintronic devices. acs.orgnih.gov Furthermore, the predicted half-metallic nature of monolayer FeTe₂ is a highly desirable property for applications such as spin valves and spin filters, where it is necessary to generate and control spin-polarized currents. acs.orgscispace.comresearchgate.net Theoretical studies have shown that this half-metallicity can be maintained under strain, suggesting its robustness in practical device applications. scispace.comresearchgate.net
Thermoelectrics: Predictive models have also identified FeTe₂ as a potentially valuable thermoelectric material, which can convert heat energy into electrical energy and vice versa. First-principles studies of marcasite FeTe₂ suggest it is a good thermoelectric material that favors electron doping. arxiv.orgacs.org Calculations have been used to predict key thermoelectric parameters, such as the Seebeck coefficient (thermopower), electrical conductivity, and thermal conductivity. For instance, calculations for marcasite FeTe₂ (m-FeTe₂) predicted hole and electron concentrations of 9.2 × 10¹⁹ cm⁻³ and 1.4 × 10²¹ cm⁻³ for thermopower values of 96 µV/K at 300 K and -74 µV/K at 600 K, respectively. arxiv.orgacs.org These theoretical insights are crucial for guiding experimental efforts to enhance the thermoelectric performance of FeTe₂ through methods like doping. acs.org
Energy Storage and Optoelectronics: Computational modeling also points to the potential use of FeTe₂ nanocrystals in energy storage devices, such as lithium-ion capacitors and sodium-ion batteries, which require materials with high power density and good cycle stability. acs.org In the realm of optoelectronics, physics-based optical modeling can be used to explore the viability of materials as light-absorbing layers in solar cells. ku.ac.ae While detailed studies on FeTe₂ are emerging, the methodologies used for similar compounds like iron disulfide (FeS₂) demonstrate how modeling can predict key parameters like maximum current density, highlighting the potential of such approaches for evaluating FeTe₂ in photovoltaic applications. ku.ac.ae
These predictive studies, by linking fundamental material properties to functional performance, accelerate the materials discovery and design cycle, positioning FeTe₂ as a versatile compound with significant potential across multiple advanced technological fields.
Outlook and Future Research Directions in Iron Ditelluride
Exploration of Exotic Quantum States and Phenomena in FeTe2
Iron ditelluride presents a fertile ground for the discovery and investigation of exotic quantum states. The correlation between its surface magnetism and in-gap electronic states makes it a prime candidate for exploring novel quantum phenomena. researchgate.netarxiv.org Future research will likely focus on several key areas:
Magnetic Phenomena: Marcasite (B74401) FeTe2 exhibits a range of intriguing magnetic behaviors, including room-temperature magnetic ordering and significant magnetic anisotropy. arxiv.org While the bulk ground state of marcasite FeTe2 is confirmed to be non-magnetic, magnetic responses observed at low temperatures are suggested to be linked to magnetic iron atoms on the crystal surfaces. arxiv.orgresearchgate.net Theoretical predictions also suggest that monolayer FeTe2 could exhibit a ferromagnetic state. acs.orgnih.gov Further magneto-optic experiments are of interest to test these theoretical predictions. acs.org The potential for half-metallicity in monolayers also makes it a candidate for spintronic applications like spin valves. acs.orgnih.gov
Superconductivity: The induction of superconductivity in iron telluride (Fe1+yTe) through oxygen incorporation is a fascinating phenomenon that is not yet fully understood. researchgate.net Future studies could explore whether similar phenomena can be induced in FeTe2, potentially through doping or strain engineering, to unlock superconducting quantum states.
Topological States: The unique electronic band structure of FeTe2, particularly in its two-dimensional form, could host topological states of matter. The interplay of spin-orbit coupling and magnetism might lead to the emergence of phenomena like the quantum anomalous Hall effect, a key area of interest for future spintronic and quantum computing applications. acs.org
Advances in Controlled Synthesis and Scalability of FeTe2 Nanostructures
The realization of FeTe2's technological potential is critically dependent on the ability to synthesize high-quality nanostructures in a controlled and scalable manner. While significant progress has been made, further advancements are necessary.
Synthesis Methods: Chemical vapor deposition (CVD) has proven to be an effective technique for growing FeTe2 nanocrystals with varying thicknesses, down to the monolayer level. acs.orgresearchgate.net Other methods, such as low-temperature hydrothermal synthesis and hot-injection solvothermal techniques, have been used to produce nanoparticles and nanorods. acs.org Future work should focus on optimizing these processes to achieve greater control over crystal morphology, size, and defect density. acs.org The development of large-scale synthesis methods is crucial for moving from laboratory research to industrial application. acs.org
Nanostructure Engineering: The ability to create specific FeTe2 nanostructures, such as nanoplates, nanorods, and quantum dots, opens up possibilities for tuning their properties. For instance, the electronic and magnetic properties of FeTe2 can be size-dependent. acs.org Future research will explore the relationship between the morphology of these nanostructures and their physical characteristics.
Phase Engineering: this compound can exist in different crystal phases, such as the common marcasite structure and the less common pyrite (B73398) and hexagonal phases. nih.govresearchgate.net Since the physical and chemical properties of materials can change significantly with their structural phase, phase engineering is a vital area for future research to modulate the properties of FeTe2 for specific device applications. researchgate.net
Fundamental Investigations into the Interplay Between Quantum Mechanics and Other Fields in FeTe2 Systems
The intriguing properties of FeTe2 arise from a complex interplay of quantum mechanical principles with other physical phenomena. A deeper understanding of these interactions is essential for both fundamental science and technological innovation.
Quantum Magnetism: The study of how quantum mechanics governs the magnetic properties of materials is at the forefront of condensed matter physics. azoquantum.com In FeTe2, the competition between crystal field splitting and on-site Coulomb repulsion plays a critical role in the formation of localized magnetic moments. arxiv.orgresearchgate.net Future studies will continue to explore these quantum-level interactions to understand and control the magnetic behavior of FeTe2.
Thermoelectric Effects: The interplay between magnetism and quantum effects has motivated thermoelectric studies on iron-telluride. researchgate.net Marcasite FeTe2 has been identified as a promising thermoelectric material, and first-principle theoretical studies suggest it favors electron doping. acs.orgnih.gov Further investigations into how quantum confinement and magnetic ordering in FeTe2 nanostructures influence its thermoelectric properties could lead to the development of more efficient energy conversion devices. mdpi.com
Quantum-Classical Hybrids: The interaction between quantum and classical systems is a fascinating and complex area of modern science. tulane.edu In FeTe2 systems, understanding how quantum properties, like spin, interact with classical degrees of freedom, such as lattice vibrations (phonons), is crucial. This knowledge is fundamental for developing a complete picture of the material's behavior and for designing novel devices where both quantum and classical effects are harnessed.
Theoretical and Experimental Convergence for Unraveling Complex Behaviors in FeTe2
Bridging the gap between theoretical predictions and experimental observations is a critical aspect of advancing our understanding of FeTe2. A synergistic approach is necessary to unravel its complex behaviors.
Theory-Guided Experimentation: First-principles calculations, such as Density Functional Theory (DFT), have been instrumental in predicting the properties of FeTe2. researchgate.netarxiv.org For example, DFT combined with scanning tunneling microscopy/spectroscopy (STM/STS) has been used to study the magnetic ground state of marcasite FeTe2. arxiv.orgresearchgate.net However, some theoretical predictions, such as the electronic character of monolayer FeTe2 (semiconducting versus metallic), remain debated and require further experimental validation. acs.orgnih.gov Future research should leverage theoretical insights to guide the synthesis of novel FeTe2 structures and to design experiments that can definitively test theoretical predictions.
Advanced Characterization: The development and application of advanced experimental techniques are crucial for probing the quantum states in FeTe2. High-resolution imaging techniques like STM and atomic force microscopy (AFM) can provide detailed information about the atomic and electronic structure of FeTe2 nanostructures. acs.org Magneto-optic experiments are needed to verify theoretical predictions about the magnetic properties of monolayer FeTe2. acs.org
Closing the Loop: An iterative process of theoretical modeling, experimental synthesis, and detailed characterization will be key to making significant progress. Discrepancies between theory and experiment can drive the refinement of theoretical models and the development of new experimental approaches. This collaborative convergence will ultimately lead to a more comprehensive and accurate understanding of the complex and promising material that is this compound.
Q & A
What experimental methodologies are recommended for synthesizing and characterizing high-purity FeTe₂ crystals?
Basic Research Focus
Iron ditelluride can be synthesized via chemical vapor deposition (CVD), hydrothermal synthesis, or chemical vapor transport (CVT). For reproducibility, document synthesis parameters (temperature, precursor ratios, reaction time) and use XRD for phase identification. For purity validation, combine energy-dispersive X-ray spectroscopy (EDS) with atomic-resolution TEM to confirm stoichiometry . Provide full experimental protocols in supplementary materials, including raw characterization data (e.g., XRD peaks at 2θ ≈ 32.5° for FeTe₂) .
How do magnetic and electronic properties of FeTe₂ vary with crystallographic defects or doping?
Basic Research Focus
Use SQUID magnetometry to measure magnetic hysteresis loops and zero-field-cooled/field-cooled (ZFC/FC) curves. For electronic properties, employ angle-resolved photoemission spectroscopy (ARPES) or four-probe transport measurements. Compare defect-engineered samples (e.g., Fe vacancies) with stoichiometric crystals to isolate defect impacts. Document anomalies, such as suppressed superconductivity at >5% Fe deficiency .
How should researchers resolve contradictory data on FeTe₂’s superconducting transition temperatures (Tc) across studies?
Advanced Research Focus
Discrepancies in Tc (e.g., 2.5 K vs. 4 K) may arise from sample purity or measurement techniques. Design experiments with controlled oxygen exposure and strain (via substrate mismatch). Use muon spin rotation (μSR) to probe vortex states and distinguish intrinsic superconductivity from impurity phases. Cross-validate with specific heat measurements (ΔC/γTc ≈ 1.43 for BCS superconductors) .
What advanced techniques quantify electron correlation effects in FeTe₂ heterostructures?
Advanced Research Focus
Combine scanning tunneling microscopy (STM) with DFT+U calculations to map charge density waves and Hubbard interactions. For dynamic correlations, employ ultrafast pump-probe spectroscopy to track electron-phonon coupling timescales (e.g., τ ≈ 150 fs). Compare monolayer vs. bulk FeTe₂ to isolate quantum confinement effects .
How can heterostructure engineering enhance FeTe₂’s spin-galvanic properties?
Advanced Research Focus
Fabricate van der Waals heterostructures (e.g., FeTe₂/graphene) using elastic stamping. Use multi-parameter photoresponse microscopy to map spin-polarized currents. Optimize interfacial charge transfer via gate-voltage modulation and quantify spin Hall angles (θ_SH) using non-local transport measurements .
What computational approaches predict topological indices for FeTe₂ networks?
Advanced Research Focus
Apply edge-partitioning algorithms to FeTe₂ unit cells to calculate Zagreb, Randić, or harmonic indices. Validate using DFT-derived bond orders and compare with experimental conductivity data. For example, edge partitions (m, n ≥1) yield topological indices correlating with bandgap variations .
How to optimize FeTe₂ synthesis for specific stoichiometric ratios?
Basic Research Focus
Use thermogravimetric analysis (TGA) to monitor Te vapor pressure during CVT synthesis. Adjust cooling rates (e.g., 2°C/hour) to minimize Te vacancies. For hydrothermal methods, control pH (≈4–6) and reductant concentrations (e.g., NaBH₄) to stabilize Fe²⁺ states .
What methodologies detect quantum coherence in FeTe₂-based spintronic devices?
Advanced Research Focus
Integrate FeTe₂ into Josephson junctions and measure Fraunhofer patterns under magnetic fields. Use lock-in amplification to detect persistent spin textures (e.g., spin lifetime >1 ns at 300 K). Cross-reference with Kerr rotation microscopy for spatial resolution .
How to probe non-equilibrium electron-hole liquid phases in FeTe₂?
Advanced Research Focus
Use ultrafast laser excitation (e.g., 800 nm, 100 fs pulses) to generate high carrier densities (>10¹⁴ cm⁻²). Monitor photoluminescence redshift and Auger recombination rates via time-resolved spectroscopy. Compare with theoretical models (e.g., Varshni equation for bandgap narrowing) .
What experimental designs disentangle competing magnetic and superconducting order in FeTe₂?
Advanced Research Focus
Apply pressure (e.g., diamond anvil cell up to 10 GPa) to suppress magnetism while monitoring Tc via resistivity. Use neutron diffraction to track antiferromagnetic ordering vectors (e.g., (π, 0) vs. (π, π)) and their coupling to superconducting gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
